

Technical Guide: Mass Spectrometry Profiling of 1-(4-Bromobutyl)-1H-pyrazole

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Compound of Interest

Compound Name: 1-(4-Bromobutyl)-1h-pyrazole

Cat. No.: B13610644

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Executive Summary & Chemical Context

This guide details the mass spectrometric behavior of **1-(4-Bromobutyl)-1H-pyrazole** ($C_7H_{11}BrN_2$), a critical alkylating intermediate often employed in the synthesis of kinase inhibitors and heterocyclic scaffolds.

Unlike simple aromatic halides, this molecule possesses a nucleophilic pyrazole ring tethered to an electrophilic alkyl bromide via a flexible butyl chain. This structural duality creates unique ionization and fragmentation behaviors—specifically the propensity for gas-phase intramolecular cyclization—which can confound standard library matching.

This document provides a self-validating protocol for identifying this compound, distinguishing it from impurities (e.g., hydrolysis products, dimers), and interpreting its isotopic signature with high confidence.

Physicochemical Profile

Property	Value	Notes
Formula	C ₇ H ₁₁ BrN ₂	
Exact Mass (⁷⁹ Br)	202.0106 Da	Monoisotopic peak
Exact Mass (⁸¹ Br)	204.0085 Da	M+2 peak
Isotope Ratio	1 : 1	Distinctive Bromine doublet
LogP (Predicted)	~2.1	Suitable for Reverse Phase LC

The Bromine Signature: Isotopic Validation

The first step in validating **1-(4-Bromobutyl)-1H-pyrazole** is confirming the presence of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in a "twin tower" peak pattern of nearly equal intensity separated by 2 Da.

Theoretical Isotope Distribution (ESI+)

Ion Species	m/z (Theoretical)	Relative Abundance	Assignment
[M+H] ⁺ (⁷⁹ Br)	203.018	100%	Base Peak A
[M+H] ⁺ (⁸¹ Br)	205.016	~98%	Base Peak B
[M+H+1] ⁺ (¹³ C)	204.021	~7.7%	Carbon satellite of A

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Analyst Note: If the M+2 peak (m/z 205) is significantly lower than 90% of the M peak, suspect contamination with a non-brominated impurity (e.g., the des-bromo analog or hydrolysis product).

Fragmentation Mechanisms & Pathways

The fragmentation of **1-(4-Bromobutyl)-1H-pyrazole** is driven by the stability of the pyrazole ring and the lability of the C-Br bond.

Electrospray Ionization (ESI-MS/MS)

In positive ESI, the molecule protonates on the pyridinic nitrogen (N2) of the pyrazole ring.

Upon Collision Induced Dissociation (CID), two competing pathways emerge:

- Pathway A: Direct C-Br Cleavage (Heterolytic)
 - Loss of neutral HBr is rare in ESI. Instead, we often see the loss of the bromine radical or heterolytic cleavage if the charge is stabilized.
 - However, the most dominant pathway is often Pathway B.
- Pathway B: Intramolecular Cyclization (The "Scorpion" Effect)
 - The flexible butyl chain allows the nucleophilic N2 nitrogen to attack the carbon bearing the bromine (C4 of the butyl chain).
 - This expels Br⁻ (neutral loss 80/82 in positive mode context) and forms a stable, bicyclic pyrazolo[1,2-a]pyridazinium cation.
 - Diagnostic Ion:m/z 123.09 (C₇H₁₁N₂⁺).

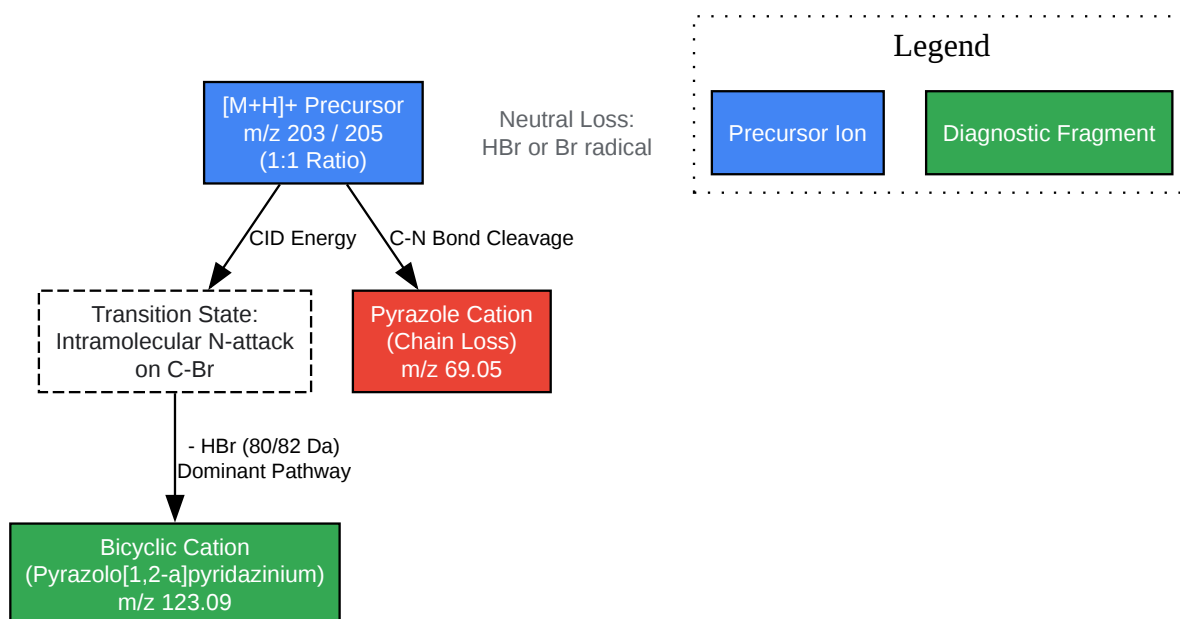
Electron Ionization (EI)

In GC-MS (EI), the molecular ion (M^{+•}) is observed at 202/204.

- m/z 123: Loss of Br• (M - 79).
- m/z 69: Pyrazole ring cation (C₃H₅N₂⁺) formed by cleavage of the butyl chain.
- m/z 135/137: Bromobutyl cation (⁺CH₂CH₂CH₂CH₂Br) – rare due to charge retention on the nitrogen heterocycle.

Visualization: Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation, highlighting the cyclization event which is a critical quality attribute (CQA) for structural confirmation.



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Figure 1: Proposed ESI fragmentation pathway showing the formation of the diagnostic bicyclic cation at m/z 123.

Experimental Protocol: LC-MS/MS

This protocol is designed to minimize in-source degradation while maximizing sensitivity.

Sample Preparation

- Solvent: Acetonitrile (MeCN) is preferred over Methanol to prevent potential nucleophilic substitution of the bromine during storage.
- Concentration: Prepare a 1 mg/mL stock in MeCN. Dilute to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid for injection.

Chromatography Conditions (UHPLC)

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

Time (min)	% B	Event
0.0	5	Equilibration
1.0	5	Injection
6.0	95	Gradient Ramp
7.0	95	Wash
7.1	5	Re-equilibration

Mass Spectrometry Parameters (QQQ/Q-TOF)

- Source: ESI Positive (ESI+).
- Capillary Voltage: 3500 V.
- Fragmentor/Cone Voltage: 100 V (Keep moderate to prevent in-source loss of Br).
- Collision Energy (CE):
 - Screening: Ramp 10–40 eV.
 - Targeted (m/z 123): 20–25 eV.

Troubleshooting & Impurity Analysis

Common synthesis byproducts can mimic the target or co-elute.

Impurity	Structure/Origin	MS Signature
Hydrolysis Product	1-(4-Hydroxybutyl)-pyrazole	[M+H] ⁺ = 141. No Br isotope pattern.
Dimer	Bis(pyrazole)butane	[M+H] ⁺ = 191 (approx). Formed by double substitution.
Elimination Product	1-(But-3-enyl)-pyrazole	[M+H] ⁺ = 123. Warning: Isomeric with the fragment ion. Distinguish by retention time (elutes earlier than target).

Critical Check: The elimination product (alkene) has the same mass (m/z 123) as the fragment of the target.

- Differentiation: The target (Br-compound) has the 203/205 doublet. The impurity has only m/z 123. If you see m/z 123 in the MS1 (full scan) without the 203/205 parent, your sample has degraded.

References

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Sources

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